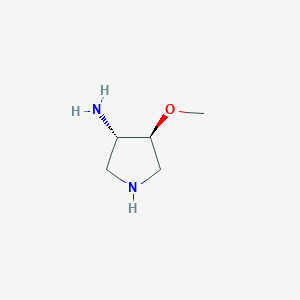

(3S,4S)-4-Methoxypyrrolidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-4-methoxypyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCHNZPHITVHJH-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrrolidine Core: a Cornerstone of Chemical and Medicinal Science

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast number of biologically active molecules and a versatile building block in organic synthesis. nih.govnih.gov Its significance is underscored by its presence in numerous FDA-approved drugs and natural alkaloids such as nicotine (B1678760) and hygrine. nih.govwikipedia.org The non-planar, sp3-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole (B145914). nih.gov This characteristic is crucial for the design of molecules that can effectively interact with the complex and specific three-dimensional structures of biological targets like proteins and enzymes. nih.gov

In medicinal chemistry, the pyrrolidine core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. dntb.gov.ua Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. nih.govdntb.gov.ua The amino acids proline and hydroxyproline, which are themselves derivatives of pyrrolidine, are integral components of proteins and play roles in various biological processes. wikipedia.org

The utility of pyrrolidines extends to organic synthesis, where they are widely employed as chiral auxiliaries, ligands for transition metals, and organocatalysts to control the stereochemical outcome of chemical reactions. nih.gov The development of proline organocatalysis, for instance, has revolutionized asymmetric synthesis, providing a powerful tool for the enantioselective construction of complex molecules. wikipedia.org

The Critical Role of Stereochemistry: the 3s,4s Configuration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules like substituted pyrrolidines, the specific arrangement of atoms in space, known as stereochemistry, is of paramount importance. nih.gov Different stereoisomers of the same molecule can exhibit vastly different pharmacological profiles, with one enantiomer being therapeutically active while the other may be inactive or even toxic. nih.gov This principle is a cornerstone of modern drug development, with regulatory bodies like the FDA providing specific guidelines for the development of stereoisomeric drugs. nih.gov

The (3S,4S) configuration in (3S,4S)-4-Methoxypyrrolidin-3-amine denotes a specific trans arrangement of the methoxy (B1213986) and amine substituents on the pyrrolidine (B122466) ring. This precise spatial orientation dictates how the molecule can interact with its biological target. The synthesis of such a specific stereoisomer requires sophisticated methods of asymmetric synthesis to ensure the desired configuration at each chiral center. ontosight.ai The ability to selectively synthesize one stereoisomer over others is a significant challenge and a major area of research in organic chemistry. acs.org

The introduction of substituents at the 3- and 4-positions of the pyrrolidine ring, as seen in the title compound, creates a highly functionalized and stereochemically rich scaffold. This complexity allows for fine-tuning of the molecule's properties and its interactions with biological systems. Research into similar C2-symmetrical pyrrolidine derivatives has shown that the stereochemistry of the substituents significantly influences their effectiveness as chiral auxiliaries in radical reactions. capes.gov.br

Research Landscape of 3s,4s 4 Methoxypyrrolidin 3 Amine and Its Analogs

Enantioselective Synthesis Strategies

The construction of the stereochemically defined core of this compound relies heavily on enantioselective synthesis. These methods are designed to control the spatial arrangement of atoms, leading to the desired (3S,4S) configuration. Key strategies include leveraging the inherent chirality of natural molecules, employing chiral catalysts, and integrating enzymatic processes for ultimate stereocontrol.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach transfers the existing stereochemistry of the starting material to the target molecule, providing an efficient route to chiral compounds. nih.gov

Common starting points for pyrrolidine synthesis include:

Amino Acids: Natural amino acids like D- or L-alanine are foundational to many syntheses. For instance, the stereoselective synthesis of trans-2,5-dimethylpyrrolidines begins with the reduction of alanine (B10760859) to its corresponding amino alcohol, followed by selective protection and cyclization steps. nih.gov

Carbohydrates: The rich stereochemistry of sugars makes them excellent precursors for complex chiral molecules, including substituted pyrrolidines.

Phenylglycinol: (R)-phenylglycinol has been used to develop general routes to access trans-2,5-disubstituted pyrrolidines. nih.gov

These strategies are effective because the stereocenters that define the final product are often installed early in the synthetic sequence, inherited directly from the chiral starting material.

Asymmetric catalysis has revolutionized organic synthesis by enabling the creation of chiral molecules from achiral or racemic precursors with high enantioselectivity. mdpi.com This is achieved using substoichiometric amounts of a chiral catalyst, which can be a metal complex or a small organic molecule (organocatalyst).

For pyrrolidine synthesis, several catalytic methods are prominent:

Organocatalysis: Chiral pyrrolidines themselves, such as proline and its derivatives, are powerful organocatalysts. mdpi.com They can promote a variety of transformations with high enantioselectivity. mdpi.com

Metal-based Catalysis: Transition metal complexes with chiral ligands are widely used to catalyze reactions that form the pyrrolidine ring.

Asymmetric 'Clip-Cycle' Synthesis: A modern approach involves a "clip-cycle" procedure where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via an alkene metathesis reaction. whiterose.ac.uk Subsequently, an intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid like (R)-TRIP, yields highly enantioenriched pyrrolidines. whiterose.ac.uk This method is notable for its ability to produce various substituted pyrrolidines with high enantiomeric ratios. whiterose.ac.uk

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biological catalysts (enzymes). researchgate.net This hybrid approach is particularly powerful for constructing complex chiral molecules like this compound, as it allows for precise control over stereochemistry that can be difficult to achieve through purely chemical means. nih.gov Enzymes, especially lipases, are valued for their regio-, chemo-, and enantioselectivity, often under mild reaction conditions. nih.gov

A key chemoenzymatic strategy for a precursor to the title compound begins with diallylamine (B93489). The synthesis proceeds through the formation of 1-benzyloxycarbonyl-3-pyrroline via a chemical ring-closing metathesis step, followed by a crucial enzymatic resolution step to establish the correct stereochemistry. researchgate.net

Kinetic resolution is a cornerstone of chemoenzymatic synthesis, allowing for the separation of a racemic mixture by exploiting the different reaction rates of enantiomers with a chiral catalyst, typically an enzyme. Lipases are frequently used for this purpose due to their stability and broad substrate tolerance. nih.gov

In the synthesis of a key intermediate for this compound, a racemic mixture of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine is resolved. researchgate.net A lipase-mediated transesterification selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer from the unreacted one. Specifically, PS-C lipase (B570770) is highly effective, yielding the desired (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine with an enantiomeric excess (ee) of >99%. researchgate.net The efficiency of such resolutions is often measured by the enantiomeric ratio (E value), with values above 15 considered practical for separation. d-nb.info

Table 1: Lipase Performance in Kinetic Resolutions This table presents representative data on the effectiveness of various lipases in the kinetic resolution of different substrates, illustrating the principle of enzymatic selectivity.

| Enzyme | Substrate Type | E Value (Enantiomeric Ratio) | Reference |

|---|---|---|---|

| PS-C Lipase | Azido-hydroxy-pyrrolidine | High (>99% ee) | researchgate.net |

| Pseudomonas cepacia Lipase (PCL) | Aromatic Morita-Baylis-Hillman Acetate | 53 | d-nb.info |

| Novozyme 435 | Aromatic Morita-Baylis-Hillman Acetate | 147 | d-nb.info |

| Pseudomonas fluorescens Lipase | Aromatic Morita-Baylis-Hillman Acetate | Good Selectivity | d-nb.info |

| Candida rugosa Lipase (CRL) | Diastereoisomeric FOP acetates | Most Efficient | nih.gov |

Ring-closing metathesis (RCM) is a powerful chemical transformation that forms cyclic compounds from diene precursors and has become a common tool in modern synthesis. thieme-connect.de The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalyst. researchgate.net RCM is highly valued for its functional group tolerance and its ability to form a wide array of carbocyclic and heterocyclic rings. thieme-connect.de

In the context of synthesizing the this compound scaffold, RCM is the key initial step. Cbz-protected diallylamine undergoes an intramolecular cyclization using Grubbs' catalyst to efficiently produce the core pyrroline (B1223166) ring structure, 1-Cbz-3-pyrroline. researchgate.net This pyrroline is then advanced through further functionalization and the critical enzymatic resolution step to install the required stereocenters. researchgate.net This seamless integration of a powerful chemical cyclization with a precise enzymatic step exemplifies the efficiency of a chemoenzymatic approach. researchgate.net

Chemoenzymatic Synthetic Routes for Stereocontrol

Total Synthesis and Route Diversity

The total synthesis of this compound and its derivatives highlights the convergence of multiple strategic approaches. A prominent and efficient route demonstrates the power of chemoenzymatic methods. researchgate.net

The synthesis commences with the protection of diallylamine, followed by the crucial RCM reaction to form the five-membered pyrroline ring. researchgate.net The double bond in the resulting 1-Cbz-3-pyrroline is then converted to a racemic trans-azido alcohol. This racemate is the substrate for the key lipase-mediated kinetic resolution, which isolates the desired (3S,4S)-azido alcohol in high enantiopurity. researchgate.net The synthesis is completed by methylation of the hydroxyl group, followed by reduction of the azide (B81097) to the primary amine and subsequent protecting group manipulations to yield the target compound. researchgate.net

The development of synthetic routes for closely related structures, such as (3S,4S)-4-aminopyrrolidine-3-ol derivatives, further illustrates route diversity. nih.gov These syntheses provide valuable information for structural modifications and the development of potent BACE1 inhibitors for potential Alzheimer's disease treatment. nih.gov The variety of synthetic pathways allows for the generation of diverse libraries of pyrrolidine-based compounds for biological screening and drug discovery programs.

Multi-Step Synthetic Sequences and Key Intermediates

The synthesis of this compound is a complex undertaking that typically begins from chiral precursors to ensure the correct absolute stereochemistry of the final product. A common strategy involves starting with readily available chiral molecules like derivatives of tartaric acid or 4-hydroxyproline (B1632879). mdpi.com These methods establish the stereocenters early in the synthetic sequence, which are then carried through a series of transformations.

One plausible synthetic route commences with a protected form of (2S,3S)-tartaric acid. The diol functionality can be converted into a cyclic sulfate (B86663) and subsequently opened with an azide source to introduce the nitrogen functionality with inversion of configuration, a key step in establishing the desired stereochemistry. The pyrrolidine ring is often formed via intramolecular cyclization. mdpi.com For instance, an acyclic precursor containing both an amine and a suitable leaving group can be induced to cyclize, forming the five-membered ring. mdpi.com

Another powerful approach is the use of asymmetric multicomponent reactions, which can construct the pyrrolidine core and install multiple stereocenters in a single step with high diastereoselectivity. nih.gov For example, a reaction between an imino ester, an optically active dihydrofuran, and a nucleophile can yield highly substituted pyrrolidines. nih.gov

Throughout these sequences, several key intermediates are formed. These are stable compounds that represent crucial milestones in the synthetic pathway.

Key Synthetic Intermediates:

| Intermediate Type | General Structure | Role in Synthesis |

| Protected Pyrrolidinone | A pyrrolidine ring with a ketone at position 3 and a protecting group on the nitrogen. | Serves as a versatile precursor for introducing the amine group via reductive amination. |

| Chiral Epoxide | A three-membered ring containing an oxygen atom, fused to or pendant from the precursor molecule. | Allows for the stereospecific introduction of the amine or methoxy (B1213986) group through nucleophilic ring-opening. |

| N-Protected 4-Hydroxypyrrolidine | The pyrrolidine ring with a hydroxyl group at position 4 and a protected nitrogen. | An essential intermediate for the introduction of the methoxy group via Williamson ether synthesis. nih.gov |

| Azido-alcohol | An acyclic or cyclic precursor containing both an azide and a hydroxyl group. | The azide serves as a precursor to the amine group, which can be reduced in a later step. |

The conversion of a closely related compound, (3S,4S)-4-aminopyrrolidine-3-ol, highlights a relevant synthetic strategy where the stereochemistry is carefully controlled through the choice of starting materials and reagents. nih.gov The synthesis of the target methoxy derivative would likely follow a similar pathway, with an additional step to methylate the hydroxyl group.

Strategic Implementation of Protecting Group Chemistry

The presence of two amine functionalities in this compound (the exocyclic primary amine and the endocyclic secondary amine) necessitates a sophisticated protecting group strategy. Protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. youtube.com The choice of protecting groups is critical for the successful synthesis, and often an orthogonal strategy is employed. This means that different protecting groups are used for each amine, allowing for their selective removal under different reaction conditions. ub.edu

The pyrrolidine nitrogen is typically protected early in the synthesis to prevent its interference in subsequent reactions. Common protecting groups for this purpose include carbamates like Boc and Cbz. The primary amine is often introduced in a protected form, for example, as an azide which is later reduced, or as a carbamate-protected amine.

Common Amine Protecting Groups and Their Removal Conditions:

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | -C(O)O(CH₃)₃ | Strong acid (e.g., trifluoroacetic acid) libretexts.org |

| Benzyloxycarbonyl | Cbz or Z | -C(O)OCH₂C₆H₅ | Catalytic hydrogenolysis libretexts.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | -C(O)OCH₂-fluorene | Base (e.g., piperidine) libretexts.org |

The strategic selection and application of these protecting groups allow for the stepwise construction of the molecule. For instance, the pyrrolidine nitrogen might be protected with a Boc group, while the exocyclic amine is introduced as a Cbz-protected group. The Cbz group can be selectively removed by hydrogenation to allow for further functionalization of the primary amine, while the Boc group remains intact. The Boc group can then be removed at a later stage under acidic conditions to yield the final product. This orthogonal approach provides the necessary control to build complex molecules like this compound.

Process Chemistry Considerations for Scalable Synthesis

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For a chiral molecule like this compound, ensuring high optical purity on a large scale is a primary challenge.

One key consideration is the choice of starting materials and reagents. For large-scale synthesis, starting materials must be readily available and inexpensive. The use of highly toxic or explosive reagents, such as azides, may require specialized handling procedures and equipment to ensure safety. Flow chemistry, where reagents are mixed in a continuous stream, is an increasingly popular technique for managing hazardous reactions on a large scale, as it minimizes the volume of reactive material at any given time. rsc.org

Catalysis plays a crucial role in many of the synthetic steps. The efficiency of the catalyst, its cost, and the ease of its removal from the product are all important factors. For asymmetric reactions, the use of chiral catalysts is often essential to achieve the desired enantiomeric purity. google.com The development of robust and recyclable catalysts is a key area of research in process chemistry.

Purification is another critical aspect of scalable synthesis. While chromatography is a common purification technique in the lab, it is often not practical for large-scale production. Diastereoselective crystallization is a powerful alternative for purifying chiral compounds. By reacting the chiral product with a chiral resolving agent, a pair of diastereomers is formed, which can often be separated by crystallization due to their different physical properties. The desired enantiomer can then be recovered by removing the resolving agent.

Finally, process optimization is essential to maximize yield and minimize waste. This involves a detailed study of reaction parameters such as temperature, pressure, concentration, and reaction time to identify the optimal conditions for each step in the synthesis. rsc.org

Functionalization of the Amine Moiety

The primary amine group of this compound is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the primary amine facilitates N-alkylation and N-acylation reactions. These reactions are fundamental in creating more complex molecular architectures.

N-Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents. This process introduces an alkyl group onto the nitrogen atom, transforming the primary amine into a secondary or tertiary amine, depending on the reaction conditions and the stoichiometry of the reactants.

N-Acylation is another common transformation where the amine reacts with acylating agents such as acyl chlorides or anhydrides. researchgate.netresearchgate.net This reaction forms an amide bond, a critical linkage in many biologically active molecules, including peptides. researchgate.netresearchgate.net The use of coupling reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) can facilitate this process, even under solvent-free conditions. researchgate.net

Formation of Urea (B33335), Thiourea (B124793), and Sulfonamide Derivatives

The primary amine of this compound serves as a nucleophile in reactions to form urea, thiourea, and sulfonamide derivatives, which are important pharmacophores in drug discovery. nih.gov

Urea derivatives can be synthesized by reacting the amine with isocyanates. nih.govasianpubs.org This reaction is a common strategy for preparing analogs of biologically active compounds. asianpubs.org Alternative methods include the use of phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov The reaction of amines with carbon dioxide has also been explored as a catalyst- and solvent-free method for urea synthesis. rsc.org

Thiourea derivatives are formed through the reaction of the amine with isothiocyanates. researchgate.netuobaghdad.edu.iq These derivatives are known for a range of biological activities. researchgate.net Synthesis can also be achieved by reacting the amine with carbon disulfide. organic-chemistry.org

Sulfonamide derivatives are prepared by reacting the amine with sulfonyl chlorides. This reaction introduces a sulfonamide linkage, a key functional group in many therapeutic agents.

The following table summarizes various synthetic approaches for these derivatives:

| Derivative | Reagents | Key Features |

| Urea | Isocyanates, Phosgene/equivalents (e.g., CDI), CO2 | Forms N,N'-disubstituted ureas. nih.govasianpubs.orgrsc.org |

| Thiourea | Isothiocyanates, Carbon disulfide | Yields thiourea compounds with diverse biological activities. researchgate.netuobaghdad.edu.iqorganic-chemistry.org |

| Sulfonamide | Sulfonyl chlorides | Introduces the sulfonamide functional group. |

Reductive Amination Protocols

Reductive amination is a versatile method for forming C-N bonds and allows for the synthesis of more substituted amines from this compound. youtube.com This one-pot reaction typically involves the reaction of the amine with a ketone or aldehyde in the presence of a reducing agent. youtube.comyoutube.com The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is mild enough to selectively reduce the iminium ion intermediate without reducing the starting carbonyl compound. youtube.com Iridium-catalyzed direct asymmetric reductive amination has also been developed as an efficient method for constructing chiral amines. nih.gov This protocol has been successfully applied to the synthesis of various pharmaceutical compounds. nih.gov

Modifications at the Pyrrolidine Ring System

The pyrrolidine ring of this compound provides a scaffold for further chemical modifications, including substitutions and functionalization of side chains.

Regioselective Substitutions and Eliminations

The substituents on the pyrrolidine ring can influence the regioselectivity of further reactions. For instance, the position of substituents can direct the outcome of reactions such as N-amination. acs.org Studies on substituted pyrrolidines have shown that the presence and location of functional groups can lead to the formation of specific regioisomers. acs.org For example, 3-substituted pyrrolidines can yield mixtures of regioisomers, while in some cases, a single regioisomer can be obtained. acs.org

Elimination reactions can also occur, leading to the formation of unsaturated pyrrolidine derivatives, although this is less commonly explored for this specific compound.

Stereoselective Functionalization of Side Chains

The existing stereocenters in this compound can direct the stereochemical outcome of reactions on any introduced side chains, a principle of significant importance in the synthesis of complex, stereochemically defined molecules. nih.govresearchgate.net The stereoselective synthesis of pyrrolidine derivatives is a major area of research, with methods often starting from chiral precursors like proline or 4-hydroxyproline to ensure the desired stereochemistry in the final product. nih.govmdpi.com

Catalytic hydrogenation of substituted pyrrole (B145914) systems is one method that can produce functionalized pyrrolidines with multiple new stereocenters with high diastereoselectivity. nih.govresearchgate.net The stereochemistry of the starting material directs the subsequent reduction steps. researchgate.net Such stereoselective transformations are crucial for the synthesis of biologically active compounds where specific stereoisomers are required for desired activity. nih.govmdpi.com

Orthogonal Protecting Group Strategies for Selective Derivatization

The strategic application of orthogonal protecting groups is fundamental to the selective derivatization of bifunctional molecules like this compound, which possesses both a primary amine and a secondary amine within the pyrrolidine ring. Orthogonal protecting groups are distinct classes of temporary functionalities that can be removed under specific and different conditions, allowing for the selective unmasking and reaction of one functional group in the presence of the other. This enables precise control over the synthesis of complex derivatives.

In the context of synthesizing derivatives of substituted pyrrolidines, such as those used in the development of quinolone antibacterial agents, the ability to selectively functionalize the different nitrogen atoms is crucial. While specific documented examples for this compound are limited, the principles of orthogonal protection are well-established in organic synthesis and can be applied. nih.gov The primary amine at the C3 position and the secondary amine of the pyrrolidine ring exhibit different nucleophilicities, which can be exploited for selective protection and subsequent derivatization.

Commonly employed amine protecting groups that offer orthogonality include the tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions, and the benzyloxycarbonyl (Cbz) group, which is typically removed by catalytic hydrogenation. tcichemicals.comnih.gov Another level of orthogonality is provided by the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed under basic conditions (e.g., with piperidine). biosynth.com

A plausible strategy for the selective derivatization of this compound could involve the following steps:

Protection of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring can be protected, for instance, with a Boc group by reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Derivatization of the Primary Amine: With the pyrrolidine nitrogen masked, the C3-primary amine is available for a wide range of chemical transformations. This could include acylation, alkylation, or sulfonylation to introduce desired substituents.

Deprotection of the Pyrrolidine Nitrogen: The Boc group can then be selectively removed using an acid such as trifluoroacetic acid (TFA), leaving the newly introduced functional group on the C3-amine intact. tcichemicals.com

Derivatization of the Pyrrolidine Nitrogen: The now-free secondary amine can be functionalized with a different chemical moiety.

This orthogonal approach ensures that the derivatization occurs in a controlled, stepwise manner, which is essential for building complex molecular architectures and for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The choice of protecting groups is critical and depends on the stability of the protecting groups themselves and the target molecule to the reaction conditions required for their removal. biosynth.comharvard.edu

The following table outlines some common orthogonal protecting group pairs and their respective deprotection conditions, which are applicable in the selective derivatization of diamino compounds.

| Protecting Group 1 | Deprotection Condition | Protecting Group 2 | Deprotection Condition | Orthogonality |

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Cbz (benzyloxycarbonyl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Yes |

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Yes |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Cbz (benzyloxycarbonyl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Yes |

| Alloc (allyloxycarbonyl) | Pd(0) catalyst | Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Yes |

This strategic use of protecting groups is a cornerstone of modern medicinal chemistry and is vital for exploring the chemical space around privileged scaffolds like the 3-aminopyrrolidine (B1265635) core.

Pharmacological and Biological Applications of 3s,4s 4 Methoxypyrrolidin 3 Amine Scaffolds in Medicinal Chemistry

(3S,4S)-4-Methoxypyrrolidin-3-amine as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" was introduced to describe molecular frameworks capable of binding to multiple, often unrelated, biological targets. mdpi.comopenochem.orgnih.gov These scaffolds serve as versatile templates in drug discovery, providing an efficient starting point for the development of novel therapeutic agents. openochem.orgrsc.org The pyrrolidine (B122466) ring is considered one such privileged structure, owing to its frequent appearance in bioactive compounds and its synthetic tractability, which allows for extensive functionalization. nih.govfrontiersin.org

The this compound structure, with its defined stereochemistry and dual amine and methoxy (B1213986) functional groups, offers a rigid and spatially defined platform. This configuration is advantageous for designing ligands that can form specific hydrogen bonds and other interactions within the binding sites of proteins, leading to high potency and selectivity. Its utility is demonstrated by its incorporation into inhibitors targeting a diverse range of enzymes. nih.gov

Development of Enzyme Inhibitors and Modulators

The unique three-dimensional arrangement of substituents on the this compound scaffold makes it an ideal core for the design of various enzyme inhibitors. The scaffold can orient key pharmacophoric elements in precise spatial arrangements to interact with enzyme active sites, leading to the modulation of their catalytic activity.

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it a key target for anticoagulant drugs. nih.gov The design of potent and selective FXa inhibitors often relies on scaffolds that can appropriately position chemical groups into the S1 and S4 pockets of the enzyme's active site. nih.gov Research into novel FXa inhibitors has demonstrated the utility of aminopyrrolidine-based scaffolds. nih.gov These flexible cyclic structures are capable of anchoring the P1 and P4 groups, allowing them to fit effectively within the S1 and S4 pockets of the FXa enzyme. nih.gov The design of amino(methyl) pyrrolidine-based sulfonamides, for instance, led to the identification of potent FXa inhibitors with IC₅₀ values in the low nanomolar range. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is a major driver in several cancers, particularly non-small cell lung cancer (NSCLC). acs.orgmdpi.com While first-generation inhibitors are effective against certain activating mutations, resistance often develops, most commonly through the T790M "gatekeeper" mutation. acs.org This has driven the development of third-generation irreversible inhibitors that can overcome this resistance while sparing wild-type (WT) EGFR to minimize toxicity. acs.orginvivochem.net

A key example is PF-06459988, a potent, mutant-selective irreversible EGFR inhibitor. acs.orgmedchemexpress.com This compound incorporates a (3R,4R)-4-methoxypyrrolidin-1-yl moiety, a diastereomer of the scaffold . acs.org The methoxypyrrolidine group plays a crucial role in optimizing the reversible binding affinity, which is a cornerstone of its design. acs.org This optimization led to a compound with high potency against EGFR mutants containing the T790M resistance mutation, while showing significantly less activity against WT EGFR, thereby promising a wider therapeutic window. acs.orginvivochem.netmedchemexpress.com

| EGFR Variant | Cell Line | IC₅₀ (nM) |

|---|---|---|

| L858R/T790M | H1975 | 13 |

| Del/T790M | PC9-DRH | 7 |

| L858R | H3255 | 21 |

| Del | PC9 | 140 |

| WT | A549 | 5100 |

Data sourced from MedchemExpress and ACS Publications. acs.orgmedchemexpress.com

Neuronal nitric oxide synthase (nNOS) is one of three isoforms of NOS enzymes responsible for producing the signaling molecule nitric oxide (NO). nih.gov Overproduction of NO by nNOS is implicated in various neurodegenerative diseases, making selective inhibition of this isoform a therapeutic goal. nih.govresearchgate.net The development of selective nNOS inhibitors has successfully utilized chiral pyrrolidine scaffolds. nih.gov These scaffolds have been incorporated into designs, such as 2-aminopyridinomethyl pyrrolidine derivatives, to achieve both high potency and significant selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov Structural studies reveal that the pyrrolidine core helps to orient the inhibitor within the active site to interact with key residues like Asp597, which differs from the corresponding residue in eNOS and is a key driver of isoform selectivity. nih.gov

Epigenetic modifications play a crucial role in gene regulation, and their dysregulation is linked to various cancers. nih.gov G9a, a histone methyltransferase responsible for the dimethylation of lysine 9 on histone H3 (H3K9), is one such epigenetic "writer" that has emerged as a promising therapeutic target. nih.govnih.gov The development of small molecule inhibitors for G9a has utilized the pyrrolidine scaffold to mimic the binding of the natural substrate. nih.gov

Specifically, the inhibitor UNC0638 and the highly potent inhibitor A-366 were developed by incorporating a propyl-pyrrolidine subunit. nih.govnih.gov This structural feature was designed to occupy the lysine-binding channel of the G9a enzyme. nih.govnih.gov The optimization of this pyrrolidine-containing fragment was instrumental in achieving high potency and selectivity. A-366 is a potent inhibitor of G9a with an IC₅₀ of 3.3 nM and demonstrates over 1000-fold selectivity against 21 other methyltransferases. nih.govnih.gov

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| A-366 | G9a | 3.3 |

Data sourced from ACS Med Chem Lett. nih.gov

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). nih.govnih.gov As a critical node in the innate immune response, IRAK4 is an attractive target for treating inflammatory and autoimmune diseases. nih.govnih.gov

Fragment-based drug design has led to the discovery of PF-06650833 (Zimlovisertib), a potent and selective clinical candidate for IRAK4 inhibition. nih.govnih.gov The structure of PF-06650833 features a (2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl moiety, a closely related analog of the this compound scaffold. nih.gov Structure-activity relationship (SAR) studies revealed that the all-syn stereochemistry of the substituted pyrrolidinone ring was slightly preferred for potency. nih.govacs.org This compound exhibits nanomolar potency in both enzymatic and cellular assays and has demonstrated high selectivity for IRAK4 over a broad panel of other kinases. nih.govresearchgate.netnih.gov

| Assay Type | System | IC₅₀ (nM) |

|---|---|---|

| Enzyme Assay | IRAK4 Enzyme | 0.6 |

| Cell-based Assay (TNF release) | Human PBMCs (R848 stimulated) | 2.4 |

| Cell-based Assay (IL-6 release) | Human Whole Blood (LPS stimulated) | 8.8 |

Data sourced from Arthritis & Rheumatology. nih.gov

Sodium-Calcium Exchanger (NCX) Inhibitors

The sodium-calcium exchanger (NCX) is a membrane protein crucial for regulating intracellular calcium levels, making it a significant target in conditions like ischemia/reperfusion injuries. nih.gov While a variety of NCX inhibitors, such as KB-R7943 and SEA0400, have been developed and studied, a thorough review of the scientific literature does not indicate that this compound or its direct derivatives have been specifically investigated as inhibitors of the Sodium-Calcium Exchanger (NCX). The pharmacology of existing NCX inhibitors often involves complex aromatic structures, like benzyloxyphenyl groups, which are structurally distinct from the specified pyrrolidine scaffold. nih.gov

Applications in Antibacterial Research

The this compound scaffold has been integral to the synthesis of potent quinolone antibacterial agents. Researchers have incorporated this moiety at the C-7 position of the quinolone core to explore its impact on antibacterial efficacy. A notable study involved the synthesis of a series of 7-(3'-amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. nih.gov

These compounds were found to exhibit higher in vitro and in vivo antibacterial activities against a range of gram-positive and gram-negative bacteria compared to analogous quinolones bearing 3-substituted azetidine rings. nih.gov This enhanced activity was predicted by prior quantitative structure-activity relationship (QSAR) analyses, which highlighted the potential of such pyrrolidine derivatives. nih.gov The research demonstrated that the specific stereochemistry and substituents on the pyrrolidine ring were critical determinants of the compounds' biological activity. nih.gov

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of a Quinolone Derivative Incorporating a this compound Scaffold

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.10 |

| Streptococcus pyogenes | 0.20 |

| Escherichia coli | 0.05 |

| Pseudomonas aeruginosa | 0.39 |

Data derived from studies on quinolone derivatives bearing 3-amino-4-methoxypyrrolidine moieties. nih.gov

Role in Anticancer Compound Development

The this compound scaffold serves as a crucial intermediate in the synthesis of novel quinolone-based antitumor agents. Specifically, a closely related derivative, (3S,4S)-3-methoxy-4-methylaminopyrrolidine, has been identified as an important precursor for the quinolone antitumor compound AG-7352. researchgate.net The development of efficient, large-scale synthetic routes to this chiral pyrrolidine intermediate underscores its importance in the production of complex anticancer molecules. researchgate.net The incorporation of this specific pyrrolidine structure into the quinolone framework is a key design element intended to confer potent cytotoxic activity against cancer cells.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

SAR studies on derivatives of this compound have provided critical insights into the molecular features that govern their pharmacological effects, particularly in the context of antibacterial quinolones. nih.gov These studies have systematically explored how modifications to the stereochemistry and substituents on the pyrrolidine ring alter the biological activity of the parent compound.

Impact of Absolute Stereochemistry on Biological Recognition and Efficacy

Stereochemistry is a pivotal factor influencing the biological activity of chiral drugs, as enantiomers can exhibit different interactions with chiral biological targets like enzymes and receptors. nih.govnih.gov For derivatives of 4-methoxypyrrolidin-3-amine, the absolute stereochemistry of the amino and methoxy groups has a profound effect on antibacterial potency. nih.gov

Research has shown that the relative orientation of these substituents is critical. For instance, in the quinolone series, compounds with a cis relationship between the 3'-amino and 4'-methoxy groups on the pyrrolidine ring demonstrated higher antibacterial activity against most tested pathogens than their trans counterparts. nih.gov Furthermore, within the cis isomers, the (3'S,4'R)-derivative was found to be substantially more active than the (3'R,4'S)-enantiomer, highlighting a specific chiral preference for the biological target. nih.gov This demonstrates that both the relative configuration (cis vs. trans) and the absolute configuration (S,R vs. R,S) are crucial for optimal biological recognition and efficacy.

Table 2: Influence of Stereochemistry on Antibacterial Activity

| Stereoisomer Configuration | Relative Activity |

|---|---|

| cis (e.g., 3'S, 4'R) | Higher Activity |

| trans (e.g., 3'S, 4'S) | Lower Activity |

| (3'S,4'R) | Substantially more active than (3'R,4'S) |

Findings based on a comparative study of quinolone derivatives. nih.gov

Influence of Pyrrolidine Ring Substituents on Pharmacological Profiles

Modifications to the substituents on the pyrrolidine ring also significantly influence the pharmacological profile of the resulting compounds. A key example is the N-methylation of the 3-amino group on the 3-amino-4-methoxypyrrolidine moiety in quinolone antibacterials. nih.gov

Studies revealed that this specific substitution had a divergent effect on in vitro versus in vivo activity. N-methylation was found to lower the in vitro antibacterial potency. However, this structural change did not diminish, and in some cases improved, the in vivo efficacy. Notably, the N-methylated derivative exhibited superior in vivo activity against Pseudomonas aeruginosa. nih.gov This suggests that the N-methyl group may influence pharmacokinetic properties such as absorption, distribution, metabolism, or excretion, leading to improved in vivo performance despite a reduction in direct in vitro potency. One of the N-methylated compounds was ultimately selected for further evaluation due to its high in vivo antibacterial activity and lack of cytotoxicity. nih.gov

Computational Chemistry and Molecular Modeling in Scaffold Optimization

Computational chemistry and molecular modeling have played a predictive role in the development of compounds featuring the this compound scaffold. The successful synthesis of highly active quinolone antibacterials incorporating this moiety was not accidental but was guided by prior computational work. nih.gov

Specifically, the investigation was prompted by a quantitative structure-activity relationship (QSAR) analysis of C-7 heterocyclic amine substituted quinolonecarboxylic acids. nih.gov This QSAR model predicted that derivatives containing the 3-amino-4-methoxypyrrolidine ring would exhibit higher antibacterial activity than existing analogs that used different heterocyclic systems, such as 3-substituted azetidines. The subsequent synthesis and biological evaluation of these compounds confirmed the predictions of the QSAR model, validating the use of computational approaches in scaffold selection and optimization. nih.gov This highlights the value of molecular modeling in rationally designing molecules with enhanced therapeutic potential.

Ligand-Target Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand for a specific target. For derivatives of the this compound scaffold, docking studies have been crucial in understanding their inhibitory mechanism against various enzymes.

A notable application of this scaffold is in the development of inhibitors for Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the treatment of Alzheimer's disease. While direct docking data for this compound derivatives is not extensively published, studies on the closely related (3S,4S)-4-aminopyrrolidin-3-ol scaffold provide significant insights. These studies have demonstrated that the pyrrolidine core orients key substituents to interact with the catalytic aspartate residues (Asp32 and Asp228) in the active site of BACE1. mdpi.com

Computational docking simulations predict the binding energy of these interactions, which can be correlated with experimentally determined inhibitory activities, such as the half-maximal inhibitory concentration (IC50). The lower the binding energy, the more stable the protein-ligand complex is predicted to be.

Below is a table of experimentally determined IC50 values for a series of (3S,4S)-4-aminopyrrolidin-3-ol derivatives against BACE1, which serves as a valuable reference for predicting the potential of analogous this compound compounds.

| Compound ID | R Group | BACE1 IC50 (nM) |

| 1a | 4-fluorophenyl | 50 |

| 1b | 2,4-difluorophenyl | 120 |

| 1c | 4-chlorophenyl | 60 |

| 1d | 4-bromophenyl | 70 |

| 1e | 4-methylphenyl | 85 |

This data is based on findings for analogous (3S,4S)-4-aminopyrrolidin-3-ol derivatives.

Conformational Analysis and Pharmacophore Generation

Conformational Analysis

The biological activity of pyrrolidine-based compounds is intrinsically linked to the conformation of the five-membered ring. The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. The preferred conformation is dictated by the nature and stereochemistry of the substituents on the ring.

Pharmacophore Generation

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are essential tools in drug design, used for virtual screening to identify new lead compounds and to guide lead optimization.

For BACE1 inhibitors, pharmacophore models have been developed based on the key interactions observed in crystal structures of BACE1-inhibitor complexes. mdpi.comnih.gov A typical pharmacophore model for a BACE1 inhibitor incorporating a pyrrolidine scaffold would include the following features:

Hydrogen Bond Acceptors (HBA): These features often correspond to carbonyl oxygens or other electronegative atoms that can accept a hydrogen bond from amino acid residues in the active site.

Hydrogen Bond Donors (HBD): The amino group of the pyrrolidine scaffold is a critical hydrogen bond donor that interacts with the catalytic aspartate residues of BACE1. nih.gov

Hydrophobic Features (HY): Aromatic or aliphatic groups on the inhibitor that occupy hydrophobic pockets within the BACE1 active site contribute significantly to binding affinity.

Positive Ionizable (PI): The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, allowing for a key ionic interaction with the negatively charged aspartate residues. nih.gov

Below is a representative pharmacophore model for a BACE1 inhibitor based on a pyrrolidine scaffold.

| Pharmacophore Feature | Description |

| Hydrogen Bond Donor | Primary or secondary amine on the pyrrolidine ring |

| Positive Ionizable | Protonated pyrrolidine nitrogen |

| Hydrophobic Aromatic | Aromatic ring system interacting with hydrophobic residues |

| Hydrogen Bond Acceptor | e.g., Carbonyl oxygen in an amide side chain |

The generation of such models allows for the rapid in silico screening of large compound libraries to identify novel molecules that possess the desired spatial arrangement of these critical features, thereby accelerating the discovery of new and potent inhibitors based on the this compound scaffold.

Chemical Biology and Mechanistic Studies of 3s,4s 4 Methoxypyrrolidin 3 Amine Derived Agents

Elucidation of Molecular Mechanisms of Action

The biological effects of agents derived from (3S,4S)-4-methoxypyrrolidin-3-amine are rooted in their specific interactions with protein targets. Understanding these mechanisms at a molecular level is crucial for the development of more effective and selective therapeutic compounds.

Identification of Protein Targets and Binding Sites

The this compound scaffold has been incorporated into a variety of inhibitors targeting different protein classes. The specific stereochemistry of the methoxy (B1213986) and amine groups is critical for high-affinity binding to the active sites of these target proteins.

One of the key targets identified for compounds incorporating the this compound moiety is the epidermal growth factor receptor (EGFR) , particularly mutants that confer resistance to first-generation inhibitors. For instance, PF-06459988, a potent and irreversible inhibitor, targets the T790M mutant of EGFR. rsc.org The pyrrolidine (B122466) scaffold in such inhibitors helps to correctly position the reactive group, in this case, a prop-2-en-1-one moiety, for covalent modification of a key cysteine residue (Cys797) in the ATP-binding site of the enzyme. nih.gov

Another significant target is the Interleukin-1 Receptor Associated Kinase 4 (IRAK4) , a critical component in inflammatory signaling pathways. Through fragment-based drug design, a derivative of this compound, PF-06650833, was developed as a potent and selective inhibitor of IRAK4. nih.gov Co-crystal structures of IRAK4 with this inhibitor revealed that the pyrrolidine ring leverages the three-dimensional topology of the active site, contributing to the compound's high ligand efficiency and selectivity. nih.gov

Furthermore, the core this compound has been identified as a potential inhibitor of neuronal Nitric Oxide Synthase (nNOS) . The specific stereoisomer is crucial for its inhibitory activity, highlighting the importance of the compound's three-dimensional structure in binding to the enzyme's active site.

The table below summarizes key derivatives and their identified protein targets.

| Derivative Name | Protein Target | Therapeutic Area |

| PF-06459988 | T790M-mutant EGFR | Oncology |

| PF-06650833 | IRAK4 | Inflammation |

| This compound | nNOS | Neurology |

Investigation of Enzyme Inhibition Kinetics and Irreversible Binding

Many potent inhibitors derived from the this compound scaffold are designed as irreversible binders. This mode of action can offer advantages such as prolonged duration of action and high potency. researchgate.net Irreversible inhibitors typically form a covalent bond with a nucleophilic amino acid residue in the active site of the target enzyme. aesnet.org

The kinetics of irreversible inhibition often follow a two-step mechanism: an initial non-covalent binding of the inhibitor to the enzyme (E+I), followed by the formation of a covalent bond (E-I). This can be represented as:

E + I ⇌ E·I → E-I

In the case of EGFR inhibitors like those based on the this compound scaffold, the warhead is often an acrylamide (B121943) or a similar Michael acceptor. nih.gov This group is positioned to react with a cysteine residue in the active site, leading to irreversible inhibition. The selectivity of these inhibitors is a crucial aspect, aiming to target mutant forms of the enzyme while sparing the wild-type to minimize off-target effects. rsc.org

The type of enzyme inhibition can be determined using kinetic studies and graphical analysis, such as Michaelis-Menten or Lineweaver-Burk plots. nih.gov For irreversible inhibitors, progress curves are analyzed to determine the rate of inactivation.

Modulation of Cellular Pathways

By inhibiting specific protein targets, agents derived from this compound can modulate key cellular signaling pathways.

EGFR Signaling Pathway: Irreversible inhibitors of mutant EGFR block the downstream signaling cascades that promote cell proliferation, survival, and metastasis in cancer cells. This includes the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.

IRAK4-Mediated Inflammatory Signaling: Inhibition of IRAK4 disrupts the signaling from Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which are central to the innate immune response. This can dampen the production of pro-inflammatory cytokines, making IRAK4 inhibitors promising for the treatment of autoimmune and inflammatory diseases. nih.gov

Nitric Oxide Signaling: As a potential inhibitor of nNOS, this compound could modulate neuronal signaling pathways that are dependent on nitric oxide. In the central nervous system, nitric oxide acts as a neurotransmitter and is involved in processes such as synaptic plasticity, learning, and memory. Dysregulation of nitric oxide production is implicated in neurodegenerative diseases.

Development of Chemical Probes for Biological Systems

The this compound scaffold can also be adapted for the development of chemical probes, which are essential tools for studying biological systems.

Design of Affinity Probes and Reporter Molecules

Affinity probes are created by attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to a small molecule that binds to a specific protein target. The design of such probes based on this compound would involve identifying a position on the molecule that can be modified without significantly disrupting its binding to the target protein.

For example, a derivative could be synthesized with a linker arm terminating in an azide (B81097) or alkyne group. This would allow for the attachment of a reporter tag via "click chemistry," a highly efficient and specific reaction. The resulting probe could then be used to visualize the localization of the target protein in cells or to isolate it from complex biological mixtures.

Applications in Proteomics and Target Engagement Studies

Chemical probes derived from this compound could be powerful tools in chemical proteomics for target identification and validation. In a typical workflow, a cell lysate or even intact cells are treated with the probe. The probe-bound proteins are then enriched, for example, using streptavidin beads if the probe is biotinylated, and subsequently identified by mass spectrometry.

These probes can also be used in target engagement studies to confirm that a drug candidate is binding to its intended target in a cellular context. In a competitive binding assay, cells are co-incubated with the probe and a competing, untagged inhibitor. A decrease in the signal from the probe indicates that the inhibitor is successfully engaging the target protein. This is a crucial step in the drug discovery process, providing evidence of a drug's mechanism of action in a physiologically relevant setting.

Analytical and Spectroscopic Characterization of 3s,4s 4 Methoxypyrrolidin 3 Amine and Its Derivatives

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the chemical and enantiomeric purity of (3S,4S)-4-Methoxypyrrolidin-3-amine. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful in this regard. twistingmemoirs.com

HPLC and SFC are premier techniques for the separation, quantification, and purification of chiral compounds. twistingmemoirs.com SFC, in particular, has gained prominence as a green analytical chemistry technique due to its use of supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of hazardous organic solvents. twistingmemoirs.comselvita.com This method offers rapid separations and high resolution, making it highly suitable for analyzing complex mixtures and ensuring the enantiomeric purity of chiral pharmaceuticals. twistingmemoirs.comchromatographyonline.com

For the analysis of pyrrolidine (B122466) derivatives, both HPLC and SFC are effective. The choice between them often depends on the specific properties of the analyte and the desired outcome. SFC can offer faster analysis times and is often superior for preparative scale separations due to the physical properties of supercritical fluids, such as lower viscosity and higher diffusivity, which enhance efficiency and column loading capacity. selvita.comnih.gov

Typical conditions for SFC analysis involve a mobile phase of supercritical CO2 with a polar co-solvent like methanol, an operating temperature around 40 °C, and a backpressure of approximately 150 bar. nih.gov The selection of the co-solvent and its concentration is critical for achieving optimal separation. nih.gov

Table 1: Comparison of HPLC and SFC for Chiral Separations

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Primary Mobile Phase | Organic Solvents (e.g., hexane, ethanol) | Supercritical Carbon Dioxide |

| Advantages | Robust, versatile, well-established | Fast separations, reduced organic solvent use, high efficiency twistingmemoirs.comchromatographyonline.com |

| Typical Application | Analytical and preparative separations nih.gov | Especially strong for preparative chiral separations selvita.com |

| Environmental Impact | Higher consumption of potentially toxic solvents | Greener alternative due to CO2 use twistingmemoirs.com |

The success of chiral separations by HPLC and SFC hinges on the use of Chiral Stationary Phases (CSPs). nih.gov These phases create a chiral environment that allows for differential interaction with the enantiomers of a racemic compound, leading to their separation. eijppr.com

Several types of CSPs are commercially available and have been developed for the separation of a wide range of chiral molecules, including amines and their derivatives. researchgate.nethplc.eu The most common and versatile CSPs are based on polysaccharides, such as cellulose (B213188) and amylose, which are derivatized with carbamates (e.g., 3,5-dimethylphenylcarbamate). nih.goveijppr.com These polysaccharide-based CSPs can operate in normal-phase, reversed-phase, and polar organic modes, offering broad applicability. nih.gov

Other types of CSPs include:

Pirkle-type phases: These are based on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. eijppr.comhplc.eu

Ligand-exchange phases: These are particularly useful for resolving molecules with electron-donating atoms like nitrogen and oxygen, where a chiral ligand on the stationary phase forms a transient diastereomeric complex with the analyte via a metal ion. eijppr.com

Macrocyclic antibiotic phases: These CSPs, such as those based on teicoplanin, can offer unique selectivity for chiral separations. nih.gov

The development of new and more efficient CSPs is an ongoing area of research, aiming to improve resolution, broaden applicability, and enhance the stability of the stationary phase under various chromatographic conditions. researchgate.net For instance, covalently bonding the chiral selector to the silica (B1680970) support, as seen in phases like Whelk-O 2, improves the column's resistance to hydrolysis when using aggressive mobile phase modifiers. hplc.eu

Advanced Spectroscopic Techniques for Structural Elucidation

While chromatography confirms purity, spectroscopy provides detailed information about the molecular structure, stereochemistry, and conformation of this compound and its derivatives.

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. copernicus.org Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

For this compound, specific NMR signals can be assigned to the protons and carbons of the pyrrolidine ring, the methoxy (B1213986) group, and the amine group. The chemical shifts and coupling constants are highly sensitive to the stereochemistry of the molecule. For example, the relative orientation of the methoxy and amine substituents on the pyrrolidine ring will influence the chemical shifts of the ring protons and their coupling patterns. Distinguishing between 3-O- and 4-O-substituted compounds can often be definitively achieved by analyzing the ¹H NMR signals of the aromatic ring protons in derivatives. nih.gov

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are essential for conformational analysis. uu.nl These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), providing crucial distance constraints that help to define the molecule's preferred conformation(s) in solution. uu.nlyoutube.com By combining experimental NMR data with computational modeling, a detailed picture of the conformational dynamics and the relative populations of different conformers can be established. copernicus.orgnih.gov

Table 2: Representative NMR Data for Substituted Pyrrolidines

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H NMR | 1.5 - 4.0 (Pyrrolidine ring protons) | Connectivity, stereochemistry (via coupling constants) |

| ~3.3 (Methoxy protons) | Presence and environment of the -OCH₃ group | |

| Variable (Amine protons, N-H) | Presence of amine, can indicate hydrogen bonding | |

| ¹³C NMR | 40 - 70 (Pyrrolidine ring carbons) | Carbon skeleton, substitution pattern |

| ~55 (Methoxy carbon) | Presence of the -OCH₃ group |

| NOESY/ROESY | Cross-peaks between protons | Through-space proximity, conformational preferences, stereochemical assignment uu.nlyoutube.com |

Note: Specific chemical shifts for this compound would require experimental data for the specific compound and solvent.

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nist.gov When coupled with chromatographic methods like HPLC or GC (Gas Chromatography), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.gov

For this compound and its derivatives, MS can confirm the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental formula.

Furthermore, the fragmentation patterns observed in the mass spectrum upon ionization (e.g., by electron impact) are unique to a molecule's structure and can be used for its identification. libretexts.orglibretexts.org The fragmentation of the pyrrolidine ring and the loss of substituents like the methoxy group create a characteristic fingerprint. researchgate.net For example, the loss of a methyl group (CH₃) would result in a peak at M-15, while loss of a methoxy group (OCH₃) would produce a peak at M-31. youtube.comyoutube.com

MS is particularly crucial for the characterization of metabolites. nih.gov In drug metabolism studies, organisms can modify a parent compound through various enzymatic reactions, such as hydroxylation, demethylation, or ring opening. nih.govnih.gov LC-MS/MS is widely used to detect and identify these metabolites in biological matrices like urine or plasma. nih.govnih.govnih.gov By comparing the fragmentation patterns of the metabolites to that of the parent drug, the sites of metabolic modification can be elucidated. nih.gov

Table 3: Common Fragmentation Patterns in Mass Spectrometry for Pyrrolidine Derivatives

| Fragment Loss | Mass Difference (Da) | Interpretation |

|---|---|---|

| H | 1 | Loss of a hydrogen atom |

| CH₃ | 15 | Loss of a methyl group youtube.com |

| NH₃ | 17 | Loss of ammonia (B1221849) from the amine group |

| OCH₃ | 31 | Loss of the methoxy group |

Emerging Research Avenues and Future Directions for 3s,4s 4 Methoxypyrrolidin 3 Amine

Novel Synthetic Methodologies and Process Intensification

The efficient and stereoselective synthesis of (3S,4S)-4-methoxypyrrolidin-3-amine and its derivatives is crucial for its widespread application. Current research focuses on developing more sustainable and scalable synthetic routes.

Detailed Research Findings: Conventional methods for synthesizing substituted pyrrolidines often involve multi-step sequences. wikipedia.org However, recent advancements are paving the way for more efficient approaches. A notable example is the development of chemoenzymatic synthesis routes. These methods leverage the high selectivity of enzymes to achieve the desired stereochemistry, often under milder reaction conditions than traditional chemical methods. While specific chemoenzymatic routes for this compound are still under exploration, the synthesis of related structures like (3S,4S)-4-aminopyrrolidine-3-ol derivatives has been successfully demonstrated, highlighting the potential of this strategy. nih.govresearchgate.net

Process intensification, including the use of continuous flow chemistry, presents another significant research direction. Flow chemistry offers several advantages over batch processing, such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The industrial synthesis of pyrrolidine (B122466) itself is often carried out in continuous reactors, suggesting that similar principles could be applied to the production of its more complex derivatives. wikipedia.org Future research will likely focus on adapting existing synthetic strategies for this compound to flow conditions, potentially leading to more cost-effective and environmentally friendly manufacturing processes.

Application in New Therapeutic Modalities and Target Classes

The pyrrolidine scaffold is a common feature in many approved drugs and clinical candidates, underscoring its therapeutic relevance. nih.gov The specific stereochemistry and functionalization of this compound make it an attractive core for developing inhibitors for a range of new therapeutic targets.

Detailed Research Findings: The 3-amino-4-substituted pyrrolidine motif has been identified as a key pharmacophore for inhibiting various enzymes implicated in disease. For instance, derivatives of (3S,4S)-4-aminopyrrolidine-3-ol have been synthesized and evaluated as potent inhibitors of Beta-secretase 1 (BACE1), an important target in the treatment of Alzheimer's disease. nih.govresearchgate.net Some of these compounds have shown high selectivity over related enzymes like BACE2 and cathepsin D. nih.govresearchgate.net

Furthermore, the pyrrolidine core is central to the development of inhibitors for Janus kinases (JAKs), which are crucial mediators of cytokine signaling and are implicated in autoimmune diseases and cancer. nih.govnih.gov Several JAK inhibitors containing a pyrrolidine moiety are in clinical development or have been approved. nih.govacs.org The (3S,4S) stereochemistry can be crucial for achieving the desired binding affinity and selectivity for specific JAK isoforms.

Another promising area is the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key component of the innate immune signaling pathway. Overactivation of IRAK4 is associated with various inflammatory and autoimmune disorders. Fragment-based drug design approaches have successfully identified pyrrolidine-containing compounds as potent IRAK4 inhibitors. nih.gov

The following table summarizes some of the therapeutic targets where the substituted pyrrolidine scaffold has shown promise:

| Therapeutic Target | Disease Area | Pyrrolidine Scaffold Application | Key Findings |

| Beta-secretase 1 (BACE1) | Alzheimer's Disease | (3S,4S)-4-aminopyrrolidine-3-ol derivatives act as inhibitors. | Potent and selective inhibition of BACE1 over related enzymes. nih.govresearchgate.net |

| Janus Kinases (JAKs) | Autoimmune Diseases, Cancer | The pyrrolidine core is a key feature in many JAK inhibitors. | The specific stereochemistry is important for selectivity and potency. nih.govnih.gov |

| IRAK4 | Inflammatory Diseases | Pyrrolidine-containing compounds identified as potent inhibitors. | Fragment-based drug design has proven effective in this area. nih.gov |

Integration with Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of pyrrolidine derivatives are now being explored for applications beyond medicine, particularly in the fields of materials science and supramolecular chemistry.

Detailed Research Findings: The functionalization of materials with organic molecules can impart novel properties. For example, pyrrolidine-functionalized fullerenes have been investigated for their altered electronic and solubility characteristics. researchgate.net The introduction of the pyrrolidine ring can transform the semiconductor properties of fullerene and enhance its solubility in water. researchgate.net While direct studies on this compound in this context are limited, its chiral nature and available functional groups for further modification suggest its potential as a building block for creating new functional materials.

In supramolecular chemistry, the focus is on the design of complex, self-assembling systems based on non-covalent interactions. nih.gov The amine and methoxy (B1213986) groups of this compound can participate in hydrogen bonding and other non-covalent interactions, making it a potential component for the construction of ordered supramolecular architectures. chemicalbook.com The stereochemistry of the molecule would be expected to play a critical role in directing the self-assembly process, potentially leading to the formation of chiral supramolecular polymers or gels with unique properties.

Exploration of Biohybrid and Bioconjugate Chemistry

The creation of biohybrid materials and bioconjugates by linking synthetic molecules to biological entities is a rapidly growing field with significant potential in diagnostics and therapeutics. The this compound scaffold offers a versatile platform for such applications.

Detailed Research Findings: Biohybrid materials combine the properties of synthetic materials with the functionality of biological molecules. The amine group of this compound provides a convenient handle for conjugation to biomolecules such as peptides, proteins, or nucleic acids. This could be utilized to create targeted drug delivery systems, where the pyrrolidine-containing drug is attached to a targeting ligand that directs it to specific cells or tissues.

Bioconjugation of pyrrolidine derivatives has been explored in various contexts. For example, the synthesis of pyrrolidine-based compounds for targeted cancer therapy is an active area of research. nih.gov By attaching a cytotoxic agent containing the this compound scaffold to a tumor-targeting antibody, it may be possible to achieve selective delivery of the drug to cancer cells, thereby increasing efficacy and reducing side effects.

Combinatorial Chemistry and Fragment-Based Drug Discovery utilizing the Scaffold

The principles of combinatorial chemistry and fragment-based drug discovery (FBDD) are powerful tools for identifying and optimizing new drug candidates. The this compound scaffold is well-suited for both of these approaches.

Detailed Research Findings: Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. nih.govnih.gov The amine group of this compound can be readily functionalized with a wide variety of building blocks, enabling the creation of diverse libraries of derivatives. nih.gov This approach has been successfully applied to the synthesis of spirooxindole-pyrrolidine libraries and encoded pyrrolidine libraries for the discovery of enzyme inhibitors. nih.govnih.gov

Fragment-based drug discovery (FBDD) involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. wikipedia.org Hits from this initial screen are then optimized to produce more potent leads. The this compound scaffold, with its well-defined three-dimensional shape and low molecular weight, is an ideal starting point for FBDD. wikipedia.org A notable success in this area is the discovery of potent IRAK4 inhibitors through a fragment-based approach that utilized a substituted pyrrolidine core. nih.gov The screening of fragment libraries containing the 3-aminopyrrolidine (B1265635) motif against various targets is an active area of research. nih.gov

The following table highlights the application of these strategies with pyrrolidine scaffolds:

| Strategy | Description | Application with Pyrrolidine Scaffolds |

| Combinatorial Chemistry | Rapid synthesis of large libraries of related compounds. | Synthesis of diverse pyrrolidine libraries for screening against biological targets. nih.govnih.gov |

| Fragment-Based Drug Discovery (FBDD) | Screening of small, low-molecular-weight fragments for weak binding to a target, followed by optimization. | The 3-aminopyrrolidine scaffold is an ideal starting point for FBDD to discover novel inhibitors. nih.govwikipedia.orgnih.gov |

Q & A

Basic Research Question

- 1H/13C NMR : Assign methoxy (δ ~3.3 ppm) and pyrrolidine ring protons (δ 1.8–3.5 ppm) with coupling constants to confirm stereochemistry .

- HRMS (ESI) : Validate molecular weight (e.g., m/z 130.1 [M+H]+) and isotopic patterns .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

How does the stereochemistry of this compound influence its biological activity?

Advanced Research Question

Stereochemistry affects receptor binding kinetics. For example, (3S,4S) configurations in pyrrolidine derivatives show higher affinity for aminergic receptors compared to (3R,4R) enantiomers. Use comparative molecular docking (e.g., AutoDock Vina) to model interactions with target proteins like dopamine D2 receptors . Validate via in vitro assays (e.g., radioligand binding studies).

What computational approaches are suitable for modeling the conformational flexibility of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict torsional barriers of the pyrrolidine ring.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability over 100-ns trajectories .

- QM/MM Hybrid Methods : Study enzyme-substrate interactions in catalytic systems .

How should researchers resolve contradictions in NMR data for this compound?

Advanced Research Question

Contradictions may arise from solvent effects or impurities.

- Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl3 to compare shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-13C couplings .

- Spiking Experiments : Add a pure reference sample to confirm peak assignments .

What pharmacological screening strategies are appropriate for this compound?

Advanced Research Question

- Target-Based Assays : Screen against GPCRs (e.g., serotonin 5-HT1A) using fluorescence polarization.

- Kinase Profiling : Use ADP-Glo™ assays to evaluate inhibition of kinases (e.g., MAPK).

- CYP450 Metabolism Studies : Incubate with human liver microsomes to assess metabolic stability .

How can the hydrolytic stability of this compound be evaluated under physiological conditions?

Basic Research Question

- pH-Varied Stability Tests : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Arrhenius Plot Analysis : Accelerate stability studies at elevated temperatures (40–60°C) to predict shelf life .

What chiral resolution techniques are effective for isolating this compound from racemic mixtures?

Advanced Research Question